1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole
Overview
Description
1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a triazole ring, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole typically involves multiple steps. One common method starts with the preparation of the dichlorophenyl intermediate, followed by the introduction of the triazole and tetrazole rings through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often involving hydrogen gas and a catalyst, can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with palladium on carbon (Pd/C) for reduction, and sodium hydroxide for nucleophilic substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dichlorophenyl)-3-methylurea
- 3-(3,4-dichlorophenyl)-1-methyl-1-propionylurea
- 1-cyclohexyl-3-(2,4-dichlorophenyl)-1-methylurea
Uniqueness
Compared to similar compounds, 1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and tetrazole rings enhances its potential for diverse applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-5-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N7S/c1-6-14-11(17-15-6)21-5-10-16-18-19-20(10)7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQIKYHTSDPOJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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